molecular formula C20H18ClN3O2S B11477464 7-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11477464
M. Wt: 399.9 g/mol
InChI Key: YEQUNSXSDQVPSY-UHFFFAOYSA-N
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Description

The compound 7-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic molecule that features a thiazolo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thiazolo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorobenzyl group: This step involves the reaction of the thiazolo[4,5-b]pyridine intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the methylamino group: This can be done by reacting the intermediate with methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolo[4,5-b]pyridine derivatives.

    Substitution: Formation of substituted thiazolo[4,5-b]pyridine derivatives.

Scientific Research Applications

7-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-propenoic acid
  • N-(4-chlorobenzhydryl)piperazine
  • Thiazolo[5,4-d]thiazoles

Uniqueness

7-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: is unique due to its specific structural features, such as the thiazolo[4,5-b]pyridine core and the presence of both methylamino and 4-chlorobenzyl groups

Properties

Molecular Formula

C20H18ClN3O2S

Molecular Weight

399.9 g/mol

IUPAC Name

7-[3-[(4-chlorophenyl)methoxy]phenyl]-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H18ClN3O2S/c1-22-20-24-19-18(27-20)16(10-17(25)23-19)13-3-2-4-15(9-13)26-11-12-5-7-14(21)8-6-12/h2-9,16H,10-11H2,1H3,(H,22,24)(H,23,25)

InChI Key

YEQUNSXSDQVPSY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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